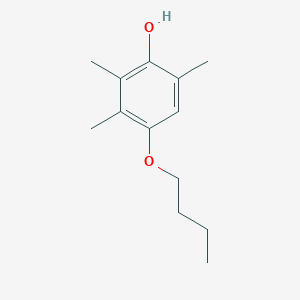
Phenol, 4-butoxy-2,3,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-butoxy-2,3,6-trimethyl- is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with butoxy and trimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-butoxy-2,3,6-trimethyl- typically involves the alkylation of 2,3,6-trimethylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Phenol, 4-butoxy-2,3,6-trimethyl- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-butoxy-2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 4-butoxy-2,3,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-butoxy-2,3,6-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Phenol, 2,3,6-trimethyl-
- Phenol, 4-methoxy-2,3,6-trimethyl-
- Phenol, 2,4,6-trimethyl-
Uniqueness
Phenol, 4-butoxy-2,3,6-trimethyl- is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity compared to other trimethylphenol derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
148081-69-0 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-butoxy-2,3,6-trimethylphenol |
InChI |
InChI=1S/C13H20O2/c1-5-6-7-15-12-8-9(2)13(14)11(4)10(12)3/h8,14H,5-7H2,1-4H3 |
Clave InChI |
MYRYIFIFOOHOBP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C(=C(C(=C1)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Benzylidenehydrazinesulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12550367.png)
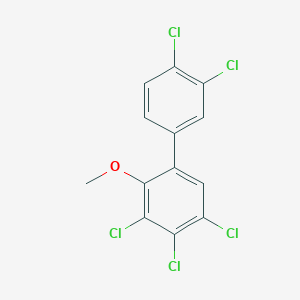
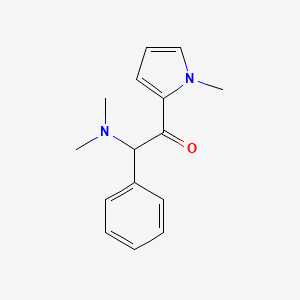


![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
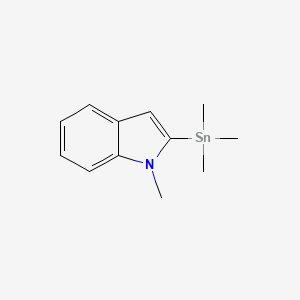
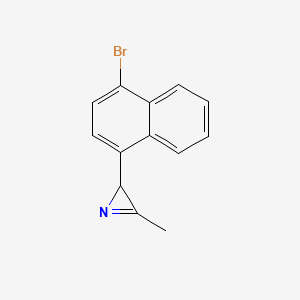
![1-{2-[2-(4-Chlorophenyl)ethyl]-3,3-dimethylbutyl}-1H-1,2,4-triazole](/img/structure/B12550431.png)
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
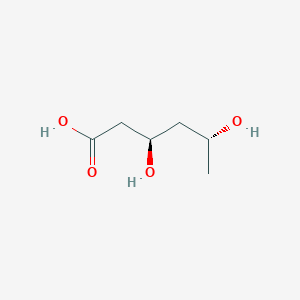
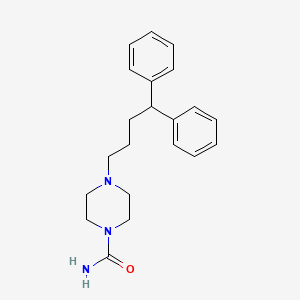
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
